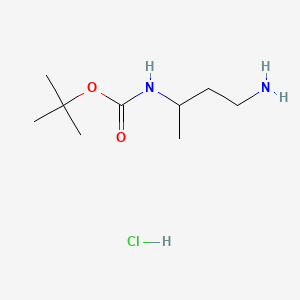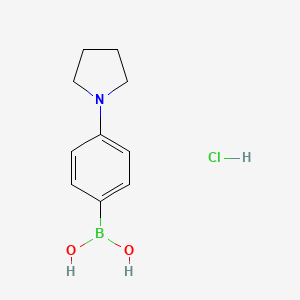![molecular formula C8H4BrN3 B577653 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile CAS No. 1260387-11-8](/img/structure/B577653.png)
7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Descripción general
Descripción
“7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C8H4BrN3. It has a molecular weight of 222.04 .
Physical And Chemical Properties Analysis
“7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile” is a solid substance. It has a predicted boiling point of 429.2±40.0 °C and a predicted density of 1.85±0.1 g/cm3 . It should be stored in a dry place at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
A derivative of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, specifically 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, has been used as a substrate for synthesizing new cyanopyridine derivatives. These derivatives have demonstrated significant antimicrobial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Formation of Heterocycles
The compound has been utilized in the formation of complex heterocycles, such as 7-Arylmethyl-1H-pyrrolo[3,4-c]pyridine-1,3-(2H)-diones and α-aryl-3-hydroxy-5-pyridylacetonitriles. These heterocycles were synthesized from reactions involving 5-bromonicotinamide and 5-chloro-3-pyridinol with arylacetonitriles and LDA (Wang et al., 1998).
Reactions Leading to Cinnolines
The compound has been involved in reactions yielding cinnolines. For example, 3-bromo-4(1H)-cinnoline reacted with copper(I) cyanide in pyridine to yield 1,4-dihydro-4-oxocinnoline-3-carbonitrile, which was then converted into 4-chlorocinnoline-3-carbonitrile (Ames & Byrne, 1976).
Synthesis of Amino Derivatives
The synthesis of 1-Alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles has been achieved by reacting 4-amino-1-hydroxy-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile with alcohols (Kayukov et al., 2020).
Preparation of Pyrrolo-Pyridine Framework
A synthesis method has been developed for heterocycles containing a 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, a valuable feature for building a 5-bromo-7-azaindole scaffold with various substituents (Alekseyev et al., 2015).
Functionalization for Agrochemicals and Materials
Functionalization studies on 1H-pyrrolo[2,3-b]pyridine (7-azaindole) have been conducted, leading to the development of compounds with potential applications in agrochemicals and functional materials. This includes the synthesis of multidentate agents and polyacetylene having 1H-pyrrolo[2,3-b]pyridyl group as a pendant (Minakata et al., 1992).
Safety and Hazards
The compound has been classified with the GHS07 hazard pictogram. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Direcciones Futuras
Research on related 1H-pyrrolo[3,2-c]pyridine derivatives has shown promising results in the field of cancer therapy, particularly as inhibitors of the FGFR signaling pathway . This suggests that “7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile” and related compounds could have potential applications in medicinal chemistry and drug development.
Mecanismo De Acción
Target of Action
The primary targets of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . Another study suggests that this compound may also act as a colchicine-binding site inhibitor .
Mode of Action
The compound interacts with its targets, FGFRs, and inhibits their activity . FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail upon binding to fibroblast growth factors, resulting in the activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathway .
As a colchicine-binding site inhibitor, the compound interacts with tubulin by forming hydrogen bonds with colchicine sites Thra179 and Asnb349 .
Biochemical Pathways
The compound affects the FGFR signaling pathway , which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight is noted, suggesting it may have beneficial properties for subsequent optimization .
Result of Action
The compound exhibits potent activities against FGFR1, 2, and 3 . In vitro, it inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
In the case of acting as a colchicine-binding site inhibitor, the compound potently inhibits tubulin polymerization and disrupts tubulin microtubule dynamics . It also causes G2/M phase cell cycle arrest and apoptosis .
Action Environment
It’s worth noting that the compound’s storage temperature is recommended to be at room temperature in a dark place , suggesting that light and temperature could potentially affect its stability.
Propiedades
IUPAC Name |
7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-4-11-3-6-5(1-10)2-12-8(6)7/h2-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKAUXNAUJHINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718767 | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260387-11-8 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260387-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B577593.png)